5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. The compound's CAS Number is 922115-53-5, and it has the molecular formula CHBrNOS, with a molecular weight of approximately 413.2862 g/mol .
5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is classified as a sulfonamide derivative due to the presence of the ethylsulfonyl group. It also belongs to the broader class of heterocyclic compounds, specifically those containing both furan and isoquinoline structures.
The synthesis of 5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves multiple steps that integrate various chemical reactions to construct its complex structure.
The molecular structure of 5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide features:
The compound's structural representation can be depicted using its SMILES notation:
Brc1ccc(o1)C(=O)NCCS(=O)(=O)N1CCc2c(C1)cccc2
, which provides insight into its connectivity and functional groups .
5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo several chemical reactions due to its functional groups:
These reactions can be carefully controlled in laboratory settings to yield desired derivatives or to study reaction mechanisms further.
The mechanism of action for 5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is not fully elucidated but is likely related to its interactions at the molecular level with biological targets.
Research indicates that compounds within this class may exhibit pharmacological activities due to their ability to modulate enzyme activity or interact with specific receptors in biological systems.
The compound is typically provided as a solid with specific melting points depending on purity levels.
Key chemical properties include:
Relevant data regarding these properties can be obtained from supplier specifications and chemical databases .
5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has potential applications in various scientific fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: